molecular formula C32H40N4O5S B12419436 Sparsentan-d5

Sparsentan-d5

Cat. No.: B12419436
M. Wt: 597.8 g/mol
InChI Key: WRFHGDPIDHPWIQ-QKLSXCJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sparsentan-d5 is a deuterated form of sparsentan, a dual endothelin and angiotensin II receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of sparsentan. Sparsentan itself is indicated for the treatment of proteinuria in patients with primary immunoglobulin A nephropathy, a condition that can lead to chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sparsentan-d5 involves the incorporation of deuterium atoms into the sparsentan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are in place to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sparsentan-d5 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Sparsentan-d5 is used extensively in scientific research, including:

Mechanism of Action

Sparsentan-d5 exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual antagonism leads to vasodilation, reduced proteinuria, and protection of kidney function. The molecular targets involved include the endothelin type A receptor and the angiotensin II type 1 receptor, which are key regulators of blood pressure and kidney function .

Comparison with Similar Compounds

Similar Compounds

    Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Uniqueness

Sparsentan-d5 is unique due to its dual antagonism of both endothelin and angiotensin II receptors, which provides a broader therapeutic effect compared to compounds that target only one receptor. This dual action makes this compound particularly effective in reducing proteinuria and protecting kidney function .

Properties

Molecular Formula

C32H40N4O5S

Molecular Weight

597.8 g/mol

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2

InChI Key

WRFHGDPIDHPWIQ-QKLSXCJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC

Origin of Product

United States

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